2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a phenylpropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Preparation of 4-bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromo-2-methylphenoxyacetic acid: The 4-bromo-2-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-bromo-2-methylphenoxyacetic acid.
Amidation Reaction: The 4-bromo-2-methylphenoxyacetic acid is then reacted with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The phenylpropyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-(4-hydroxy-2-methylphenoxy)-N-(3-phenylpropyl)acetamide.
Oxidation Reactions: Products include 2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetic acid.
Reduction Reactions: Products include 2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)ethylamine.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(3-phenylpropyl)acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-(3-phenylpropyl)acetamide
- 2-(4-iodo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated analogs may not. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-14-12-16(19)9-10-17(14)22-13-18(21)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMPVNULCIMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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